molecular formula C16H25NO2 B13099348 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid

Cat. No.: B13099348
M. Wt: 263.37 g/mol
InChI Key: SGJVCNCXIJHYIN-UHFFFAOYSA-N
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Description

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is a substituted phenylacetic acid derivative featuring a bis(2-methylpropyl)amino group at the α-carbon position. This structural motif combines a phenyl ring with a branched alkylamino substituent, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-[bis(2-methylpropyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19)

InChI Key

SGJVCNCXIJHYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological systems being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS No. Source
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid* C17H25NO2 ~275.39 (estimated) Bis(2-methylpropyl)amino, phenylacetic acid N/A Inferred
2-(Carbamoylamino)-2-phenylacetic acid C9H10N2O3 194.19 Ureido, phenylacetic acid 82264-50-4
2-Hydroxy-2,2-diphenylacetic acid C14H12O3 244.25 Hydroxy, diphenylacetic acid 76-93-7
2-[Benzyl(phenyl)amino]acetic acid C15H15NO2 241.29 Benzyl-phenylamino, acetic acid 23582-63-0
Ibuprofen (2-(4-isobutylphenyl)propanoic acid) C13H18O2 206.28 Isobutylphenyl, propanoic acid 15687-27-1

*Estimated based on analogs in and .

Physicochemical Properties

  • Acidity (pKa): Arylacetic acids like ibuprofen exhibit pKa values near 4.4 due to the electron-withdrawing phenyl group enhancing acidity . The bis(2-methylpropyl)amino group in the target compound may reduce acidity (higher pKa) via electron-donating effects, akin to 2-(carbamoylamino)-2-phenylacetic acid (pKa ~5.0) .

Pharmacological Activity

  • NSAID Analogs: Compounds like ibuprofen and diclofenac (DIC) inhibit cyclooxygenase (COX) enzymes, with IC50 values in the µM range . The target compound’s activity may depend on steric hindrance from the bulky bis(2-methylpropyl)amino group.
  • Antimicrobial Potential: β-lactam derivatives () highlight the importance of amino-acid motifs in antibiotics. The amino group in the target compound could facilitate interactions with bacterial targets.

Key Research Findings

Structural Influence on Bioactivity: Bulky substituents (e.g., bis(2-methylpropyl)amino) may reduce COX inhibition efficacy compared to smaller groups (e.g., ibuprofen’s isobutyl) due to steric effects .

Synthetic Feasibility: and confirm that amino-substituted phenylacetic acids can be synthesized via standard amidation or esterification protocols.

Biological Activity

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid, commonly referred to as a derivative of phenylacetic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a bis(2-methylpropyl) amino group attached to a phenylacetic acid backbone. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H21N
  • Molecular Weight : 219.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems and may exhibit anti-inflammatory properties. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

Biological Activities

  • Anti-inflammatory Activity
    • Case Study : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects
    • Research Findings : Animal models have shown that this compound may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells. This effect is hypothesized to be mediated through the modulation of glutamate receptors .
  • Antioxidant Properties
    • The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant activity in various assays, which could contribute to its neuroprotective effects .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of oxidative stress
AntioxidantScavenging of free radicals

Research Studies and Findings

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies : These studies have assessed the compound's impact on cell lines exposed to inflammatory stimuli, revealing a dose-dependent reduction in inflammatory markers.
  • In Vivo Models : Animal studies have indicated that administration of this compound leads to improved outcomes in models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating cognitive decline and reducing amyloid plaque formation.

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